(E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride
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Overview
Description
(E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride is a chemical compound with a unique structure that includes both fluorine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride typically involves the reaction of 3,5-difluorobenzonitrile with hydroxylamine hydrochloride under acidic conditions to form the corresponding N-hydroxybenzenecarboximidoyl chloride. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amines or hydroxylamines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
(E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
3,5-difluorobenzonitrile: A precursor in the synthesis of (E)-3,5-difluoro-N-hydroxybenzene-1-carbonimidoyl chloride.
N-hydroxybenzenecarboximidoyl chloride: A related compound without the fluorine substituents.
3,5-difluoroaniline: Another fluorinated aromatic compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both fluorine and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(1E)-3,5-difluoro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-7(11-12)4-1-5(9)3-6(10)2-4/h1-3,12H/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWDYDQORXKMAP-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C(=N\O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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